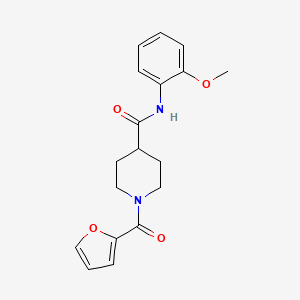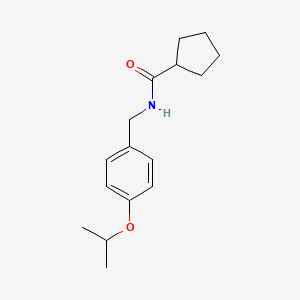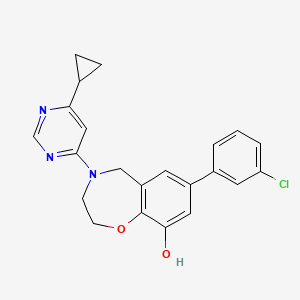
1-(2-furoyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-furoyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide, also known as FMP4, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMP4 belongs to the class of piperidine carboxamides and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 1-(2-furoyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide is not fully understood, but it is believed to act through various pathways. This compound has been shown to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in cell proliferation and survival. It has also been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and immune response. Additionally, this compound has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. This compound has also been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. Additionally, this compound has been shown to improve glucose metabolism and reduce lipid accumulation.
Advantages and Limitations for Lab Experiments
1-(2-furoyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide has several advantages for lab experiments, including its stability and ease of synthesis. It can be easily purified using chromatography techniques, and its structure can be confirmed using spectroscopic methods. However, this compound also has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Future Directions
There are several future directions for 1-(2-furoyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide research. One direction is to investigate its potential use in combination with other drugs for cancer treatment. Another direction is to explore its neuroprotective properties further and its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, research can be conducted to optimize the synthesis method of this compound and improve its solubility and bioavailability.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. Its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases make it an attractive target for further investigation. However, more research is needed to fully understand its mechanism of action and optimize its use in lab experiments and clinical settings.
Synthesis Methods
1-(2-furoyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide can be synthesized using different methods, including the reaction of 2-methoxybenzaldehyde and furoyl chloride with piperidine-4-carboxylic acid. Another method involves the reaction of 2-methoxybenzaldehyde and furoic acid with piperidine-4-carboxylic acid in the presence of a coupling agent. The final product is obtained by purification using chromatography techniques.
Scientific Research Applications
1-(2-furoyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide has shown promising results in various scientific research applications. It has been studied for its potential use in the treatment of cancer, inflammation, and neurodegenerative diseases. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been investigated for its neuroprotective properties, as it can reduce oxidative stress and prevent neuronal cell death.
Properties
IUPAC Name |
1-(furan-2-carbonyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-23-15-6-3-2-5-14(15)19-17(21)13-8-10-20(11-9-13)18(22)16-7-4-12-24-16/h2-7,12-13H,8-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNQUWRTXPUMEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49734966 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(1,3-benzothiazol-2-yl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5289020.png)
![5-[(3-fluorophenoxy)methyl]-N-[2-(4-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5289023.png)
![(1R*,2R*,6S*,7S*)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5289031.png)
![3-ethyl-5-{1-[4-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}isoxazole](/img/structure/B5289039.png)
![1'-[(1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5289059.png)

![3-methyl-7-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5289072.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~1~-cyclopropylalaninamide](/img/structure/B5289083.png)
![3-{2-[(2-hydroxypyridin-3-yl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5289091.png)
![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5289108.png)
![ethyl (4aS*,8aR*)-6-[2-(methylthio)-4-pyrimidinyl]octahydro-1,6-naphthyridine-4a(2H)-carboxylate](/img/structure/B5289111.png)
![4-(2-{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid](/img/structure/B5289118.png)

![(3S*,5R*)-5-{[(2-pyridinylmethyl)amino]carbonyl}-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxylic acid](/img/structure/B5289130.png)
